molecular formula C11H16N2O B3306176 3-(aminomethyl)-N-(propan-2-yl)benzamide CAS No. 926229-59-6

3-(aminomethyl)-N-(propan-2-yl)benzamide

Cat. No. B3306176
CAS RN: 926229-59-6
M. Wt: 192.26 g/mol
InChI Key: FAFLYOXNDXWVSR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .

Scientific Research Applications

Neuroleptic Activity

Research has shown the potential of benzamides, including derivatives similar to 3-(aminomethyl)-N-(propan-2-yl)benzamide, in neuroleptic activity. A study by Iwanami et al. (1981) synthesized and evaluated benzamides for inhibitory effects on apomorphine-induced stereotyped behavior in rats, revealing a strong correlation between structure and activity. These findings suggest the relevance of such compounds in treating psychosis (Iwanami et al., 1981).

X-ray Structures and Computational Studies

Nycz et al. (2011) conducted X-ray structural analyses and computational studies on several cathinones, demonstrating how structural modifications in benzamide derivatives impact their properties. Such studies provide insights into the molecular design of similar compounds like 3-(aminomethyl)-N-(propan-2-yl)benzamide (Nycz et al., 2011).

Role in Supramolecular Gelators

Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. Their research highlighted the role of methyl functionality in gelation behavior, which could be relevant for similar compounds like 3-(aminomethyl)-N-(propan-2-yl)benzamide (Yadav & Ballabh, 2020).

Colorimetric Sensing of Fluoride Anions

Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and found that certain compounds exhibit color transition in response to fluoride anions. This indicates potential applications in sensing technologies for compounds like 3-(aminomethyl)-N-(propan-2-yl)benzamide (Younes et al., 2020).

Cardiac Electrophysiological Activity

Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, showing potential as class III agents in cardiac applications. This research opens avenues for the use of similar compounds like 3-(aminomethyl)-N-(propan-2-yl)benzamide in cardiac therapeutics (Morgan et al., 1990).

Luminescence and Stimuli-Responsive Properties

Srivastava et al. (2017) synthesized pyridyl substituted benzamides with luminescent and multi-stimuli-responsive properties, suggesting potential applications in photonic and sensor technologies for related compounds (Srivastava et al., 2017).

Synthesis of Chitosan Derivatives

Omura et al. (2001) demonstrated the regioselective Mannich reaction of phenolic compounds for synthesizing chitosan derivatives, a process potentially applicable to the modification of compounds like 3-(aminomethyl)-N-(propan-2-yl)benzamide (Omura et al., 2001).

properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLYOXNDXWVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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